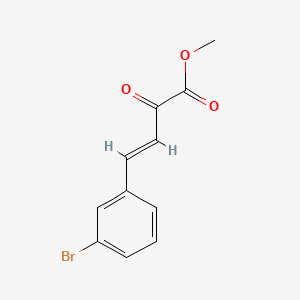

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate

Description

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate is an α,β-unsaturated ester featuring a 3-bromophenyl substituent at position 4 and a methyl ester group. The (3E) configuration denotes the trans geometry of the double bond between carbons 3 and 4. This compound is part of a broader class of 2-oxobut-3-enoate esters, which are versatile intermediates in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules.

Properties

IUPAC Name |

methyl (E)-4-(3-bromophenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIUBRSAJZCNCK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701178534 | |

| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148004-80-1 | |

| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148004-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The mechanism initiates with deprotonation of the β-ketoester (methyl acetoacetate) to form an enolate, which nucleophilically attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product. The reaction’s regioselectivity favors the (E)-isomer due to steric and electronic factors.

Optimization Parameters

Key variables influencing yield and selectivity include:

- Catalyst loading : Piperidine (5–10 mol%) achieves >80% conversion.

- Solvent choice : Toluene or ethanol enhances reaction homogeneity without side-product formation.

- Temperature : Reflux conditions (80–110°C) accelerate dehydration.

A representative procedure involves refluxing equimolar 3-bromobenzaldehyde and methyl acetoacetate in toluene with piperidine (10 mol%) for 6–8 hours, yielding 72–78% of the target compound.

Horner-Wadsworth-Emmons Olefination: Phosphonate-Mediated Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction provides an alternative route with superior (E)-selectivity. This method employs a stabilized phosphonate reagent, such as triethyl phosphonoacetate, reacted with 3-bromobenzaldehyde under basic conditions.

Reaction Workflow

Advantages Over Knoevenagel

- Higher yields : 85–90% isolated yield due to reduced side reactions.

- Ambient conditions : Reactions often proceed at room temperature.

- Scalability : Tolerates multigram-scale synthesis without yield erosion.

A protocol from recent literature describes combining triethyl phosphonoacetate (1.2 equiv) with 3-bromobenzaldehyde (1.0 equiv) in THF using KOtBu (1.5 equiv) at 25°C for 4 hours, achieving 88% yield.

Comparative Analysis of Synthetic Methods

The table below contrasts key metrics for the two primary preparation routes:

| Parameter | Knoevenagel Condensation | Horner-Wadsworth-Emmons |

|---|---|---|

| Yield | 72–78% | 85–90% |

| Reaction Time | 6–8 hours | 2–4 hours |

| Selectivity (E:Z) | 95:5 | >99:1 |

| Catalyst Cost | Low | Moderate |

| Scalability | Up to 100 g | Up to 500 g |

Advanced Modifications and Mechanistic Insights

Solvent-Free Microwave-Assisted Synthesis

Recent innovations employ microwave irradiation to accelerate the Knoevenagel reaction, reducing time to 15–20 minutes with comparable yields. This approach minimizes solvent waste and enhances energy efficiency.

Catalytic Asymmetric Variants

Chiral catalysts, such as proline-derived organocatalysts, have been explored to access enantiomerically enriched derivatives. While promising, these methods currently achieve modest enantioselectivity (60–70% ee).

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate exhibit significant cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group is believed to enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models .

Drug Development

The compound's structural features make it a candidate for drug modification and optimization. Researchers are investigating its potential as a scaffold for synthesizing novel drugs that target specific enzymes involved in cancer metabolism. The ability to modify the ester group could lead to variations that improve solubility and bioavailability .

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, particularly those containing α,β-unsaturated carbonyl systems. This property is beneficial for creating compounds with diverse biological activities.

Reactivity and Transformations

The carbonyl group in the ester can undergo various transformations, such as reduction to alcohols or further functionalization through nucleophilic attack. This versatility allows chemists to tailor compounds for specific applications, including pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its reactivity allows it to participate in polymerization reactions, leading to the formation of advanced materials with tailored characteristics for applications in coatings and composites .

-

Anticancer Compound Development

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as a lead compound for further development . -

Organic Synthesis Application

In a synthetic chemistry project, researchers successfully used this compound as a precursor for synthesizing complex natural products. The compound facilitated the formation of key intermediates that were pivotal in constructing biologically active molecules .

Mechanism of Action

The mechanism of action of Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers: 3-Bromo vs. 4-Bromophenyl Derivatives

The position of the bromine atom on the phenyl ring significantly influences the compound's electronic and steric properties. For example:

The 4-bromo isomer (CAS 608128-34-3) exhibits a higher melting point (91–92°C), likely due to enhanced symmetry and crystal packing efficiency compared to the meta-substituted analog .

Halogen-Substituted Analogs: Bromo vs. Chloro Derivatives

Replacing bromine with chlorine alters steric bulk and electronic effects:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate | 1112238-35-3 | C₁₁H₉ClO₃ | 224.64 | Smaller atomic radius, reduced steric hindrance |

| This compound | 104094-31-7 | C₁₁H₉BrO₃ | 269.09 | Larger halogen, stronger electron-withdrawing effect |

Chlorinated analogs are often more reactive in nucleophilic substitutions due to chlorine's lower leaving-group ability compared to bromine. However, bromine's higher polarizability enhances resonance stabilization, making bromophenyl derivatives more stable in radical reactions .

Ester Group Variations: Methyl vs. Ethyl Esters

The choice of ester group impacts lipophilicity and hydrolysis susceptibility:

| Compound Name | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| Ethyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate | Not reported | C₁₂H₁₁BrO₃ | Higher lipophilicity, slower hydrolysis |

| This compound | 104094-31-7 | C₁₁H₉BrO₃ | Lower molecular weight, faster metabolic clearance |

Ethyl esters generally exhibit longer biological half-lives due to reduced esterase-mediated hydrolysis rates .

Functional Group Modifications: Chain Length and Substituents

Shortening the carbon chain or introducing additional functional groups alters reactivity:

| Compound Name | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| Methyl 2-(3-bromophenyl)-2-oxoacetate | 81316-36-1 | C₉H₇BrO₃ | Shorter chain, lacks α,β-unsaturation |

| This compound | 104094-31-7 | C₁₁H₉BrO₃ | Extended conjugation, enhanced electrophilicity |

Biological Activity

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate, a compound with the molecular formula C11H9BrO3, has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C11H9BrO3

- Molecular Weight: 269.10 g/mol

- CAS Number: 608128-34-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anti-cancer properties, cytotoxicity, and potential therapeutic applications.

Anti-Cancer Properties

-

Mechanism of Action:

- The compound exhibits anti-cancer properties through the induction of apoptosis in cancer cells. It has been shown to inhibit key signaling pathways involved in cell survival and proliferation.

-

Case Studies:

- In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including breast and prostate cancer cells. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Cytotoxicity and Safety Profile

- Cytotoxic Effects:

- Safety Studies:

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How is Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate synthesized and characterized?

- Synthesis : The compound can be synthesized via oxidation of bio-based methyl vinyl glycolate (MVG) using Dess-Martin periodinane, which selectively oxidizes the allylic alcohol to a ketone while preserving the ester and alkene functionalities .

- Characterization : Key techniques include NMR spectroscopy (to confirm the (3E)-configuration and bromophenyl substitution), IR spectroscopy (to identify carbonyl stretches), and X-ray crystallography (using programs like SHELX for structural elucidation) .

Q. What are the optimal storage conditions to prevent degradation?

- The compound is stable at -18°C for several days but undergoes slow dimerization at room temperature via a hetero-Diels-Alder reaction. Storage at low temperatures (-20°C or below) in inert atmospheres (e.g., argon) is recommended to suppress unwanted reactivity .

Q. What role does the bromophenyl group play in the compound's reactivity?

- The 3-bromophenyl group acts as an electron-withdrawing substituent, polarizing the α,β-unsaturated carbonyl system and enhancing electrophilicity at the β-carbon. This facilitates nucleophilic additions (e.g., Diels-Alder reactions) and directs regioselectivity in cycloadditions .

Advanced Research Questions

Q. What mechanistic insights explain the dimerization of this compound?

- At room temperature, the compound dimerizes via a hetero-Diels-Alder mechanism, where one molecule acts as a dienophile and another as a diene. Computational studies (e.g., DFT) can model transition states and activation energies, while LC-MS or X-ray analysis identifies the dimer structure .

Q. Can this compound serve as a substrate for enzyme-catalyzed retro-aldol or hydration reactions?

- Enzymes like EC 4.1.2.33 (trans-o-hydroxybenzylidenepyruvate hydratase-aldolase) and EC 4.1.2.34 (carboxyphenyl-oxobut-3-enoate aldolase) catalyze retro-aldol cleavage of structurally similar α,β-unsaturated carbonyl compounds. Assays under buffered aqueous conditions (pH 7–8) with purified enzymes can test substrate compatibility .

Q. How can computational modeling predict the electronic properties of this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential surfaces. These models guide predictions of reactivity in cycloadditions or nucleophilic attacks .

Q. What challenges arise in crystallographic analysis of this compound?

- Challenges include resolving weak hydrogen bonds (C=O···H-C interactions) and disorder in the bromophenyl moiety. SHELX programs (SHELXL/SHELXS) are used for refinement, while graph-set analysis (Etter’s formalism) classifies hydrogen-bonding patterns in the crystal lattice .

Methodological Notes

- Diels-Alder Optimization : Use a one-pot protocol combining oxidation (Dess-Martin periodinane) and diene addition to minimize dimerization. Monitor reaction progress via TLC or in-situ IR .

- Enzymatic Assays : Perform kinetic studies under varied pH and temperature conditions to identify optimal activity. LC-MS or UV-Vis spectroscopy quantifies pyruvate release in retro-aldol reactions .

- Crystallography : For high-resolution data, collect diffraction at synchrotron facilities and employ twin refinement in SHELXL for challenging crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.